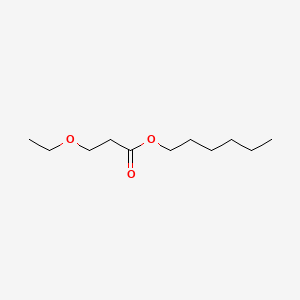
Propionic acid, 3-ethoxy-, hexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionic acid, 3-ethoxy-, hexyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular ester is derived from propionic acid and is characterized by its unique chemical structure, which includes an ethoxy group and a hexyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-ethoxy-, hexyl ester typically involves the esterification of propionic acid with 3-ethoxy-1-hexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Propionic acid+3-ethoxy-1-hexanolH2SO4Propionic acid, 3-ethoxy-, hexyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 3-ethoxy-, hexyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propionic acid and 3-ethoxy-1-hexanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Propionic acid and 3-ethoxy-1-hexanol.
Reduction: Propanol and 3-ethoxy-1-hexanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Propionic acid, 3-ethoxy-, hexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Used in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of propionic acid, 3-ethoxy-, hexyl ester involves its hydrolysis in biological systems to release propionic acid and 3-ethoxy-1-hexanol. These products can interact with various molecular targets and pathways. Propionic acid, for example, can be metabolized to produce energy or act as a precursor for other biochemical compounds.
Comparison with Similar Compounds
Similar Compounds
- Propionic acid, hexyl ester
- Propionic acid, ethyl ester
- Butyric acid, hexyl ester
Uniqueness
Propionic acid, 3-ethoxy-, hexyl ester is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or solubility characteristics are required.
Properties
CAS No. |
14144-37-7 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
hexyl 3-ethoxypropanoate |
InChI |
InChI=1S/C11H22O3/c1-3-5-6-7-9-14-11(12)8-10-13-4-2/h3-10H2,1-2H3 |
InChI Key |
ZASWBHFDPXLANO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















